molecular formula C22H22N4O5S2 B2498361 4-(morpholinosulfonyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 958961-50-7

4-(morpholinosulfonyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2498361
M. Wt: 486.56
InChI Key: STJUEKOBTSDGFV-UHFFFAOYSA-N
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Description

While specific research directly addressing "4-(morpholinosulfonyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide" is not readily available, studies on related morpholine and thienopyrazole derivatives offer insights into potential synthesis methods, structural analyses, and properties. These compounds are often explored for their biological activities and chemical properties, contributing to fields such as medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step organic reactions, starting from basic building blocks to achieve the desired complex structure. For instance, the synthesis of morpholine and pyrazoline derivatives typically includes cyclocondensation reactions, halogenation, and nucleophilic substitution steps. These processes are crucial for introducing functional groups and achieving the molecular complexity seen in such compounds (Kumar et al., 2020).

Scientific Research Applications

Heterocyclic Compound Synthesis

Research by Mohareb et al. (2004) delves into the synthesis of heterocyclic compounds through the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters. The study explores the synthesis of derivatives like pyrazole, isoxazole, and pyrimidine, showcasing the versatility of these compounds in chemical synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Anticancer Activity

A study by Kumar et al. (2021) highlights the design, synthesis, and molecular docking studies of morpholine-substituted pyrazol-benzenesulfonamide derivatives for anti-breast cancer activity. The compound exhibited promising results against MCF-7 breast cancer cell lines, suggesting the potential therapeutic applications of these molecules (Kumar, Barnwal, Singh, & Jai, 2021).

Antiobesity and Appetite Suppression

Srivastava et al. (2007) synthesized diaryl dihydropyrazole-3-carboxamides with significant in vivo antiobesity activity related to CB1 receptor antagonism. This research underscores the utility of such compounds in the development of treatments for obesity, highlighting their role in appetite suppression and body weight reduction (Srivastava et al., 2007).

Enzyme Inhibition for Medicinal Chemistry

Saeed et al. (2015) report on the synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, highlighting their potential applications in medicinal chemistry. These compounds were evaluated for their inhibitory potential against various enzymes, suggesting their importance in developing new pharmacological agents (Saeed et al., 2015).

Synthetic Methodologies

Research by Lei et al. (2017) presents a rapid and green synthetic method for producing 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, highlighting the importance of efficient and environmentally friendly synthesis techniques in the development of compounds with potential tumor necrosis factor alpha and nitric oxide inhibition (Lei, Wang, Xiong, & Lan, 2017).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new applications for the compound or new synthetic methods for producing it.


Please consult with a professional chemist or a trusted source for accurate information. It’s important to handle all chemicals safely and to verify all information.


properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S2/c27-22(16-6-8-18(9-7-16)33(29,30)25-10-12-31-13-11-25)23-21-19-14-32(28)15-20(19)24-26(21)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJUEKOBTSDGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CS(=O)CC4=NN3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(morpholinosulfonyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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